molecular formula C12H10F3NO B13509758 3-Methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline

3-Methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline

Katalognummer: B13509758
Molekulargewicht: 241.21 g/mol
InChI-Schlüssel: YTUMXRSSOSNALO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline is a compound that features a trifluoromethyl group attached to a furan ring, which is further connected to an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group tolerant conditions . Another method includes the direct fluorination of furan derivatives, although this process can be non-selective and may require specific conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification processes such as crystallization and chromatography are crucial to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to certain proteins or enzymes. This can lead to inhibition or activation of specific biological pathways, depending on the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C12H10F3NO

Molekulargewicht

241.21 g/mol

IUPAC-Name

3-methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline

InChI

InChI=1S/C12H10F3NO/c1-7-4-8(6-9(16)5-7)10-2-3-11(17-10)12(13,14)15/h2-6H,16H2,1H3

InChI-Schlüssel

YTUMXRSSOSNALO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)N)C2=CC=C(O2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.